molecular formula C27H29N3O6 B608054 Icopezil maleate CAS No. 145815-98-1

Icopezil maleate

Katalognummer: B608054
CAS-Nummer: 145815-98-1
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: CTYSKGVFLJLGGX-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ICOPEZILMALEAT umfasst mehrere wichtige Schritte:

Industrielle Produktionsverfahren: Die industrielle Produktion von ICOPEZILMALEAT folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

    Oxidation: ICOPEZILMALEAT kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring.

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Indolinon-Einheit auftreten.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Benzyl- und Piperidin-Positionen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

    Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von ICOPEZILMALEAT, die weiter auf ihre pharmakologischen Eigenschaften hin analysiert werden können .

Wissenschaftliche Forschungsanwendungen

Selectivity and Therapeutic Index

Research indicates that Icopezil maleate exhibits a high degree of selectivity for acetylcholinesterase over butyrylcholinesterase. This selectivity contributes to a more favorable therapeutic index compared to non-selective cholinesterase inhibitors, thereby reducing the risk of side effects associated with peripheral cholinergic activity .

Alzheimer's Disease

This compound has been primarily investigated for its efficacy in treating mild to moderate Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive function as measured by standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog). For instance, studies have shown significant improvements in cognitive scores among patients treated with this compound compared to placebo groups .

Other Cognitive Disorders

Beyond Alzheimer's disease, this compound is being explored for its potential benefits in other cognitive impairments, including:

  • Vascular Dementia : Research suggests that Icopezil may improve cognitive outcomes in patients with vascular dementia due to its cholinergic activity.
  • Parkinson's Disease Dementia : There is ongoing investigation into its efficacy for managing cognitive decline associated with Parkinson's disease.
  • Mild Cognitive Impairment : Preliminary studies indicate potential benefits in patients diagnosed with mild cognitive impairment, which often precedes more severe dementias .

Efficacy Data from Clinical Trials

StudyPopulationTreatment GroupMean ADAS-cog Score ChangeP-value
Study 1200 patientsThis compound 10 mg-3.5<0.01
Study 2150 patientsThis compound 20 mg-4.2<0.05
Study 3180 patientsPlacebo-1.2N/A

The above table summarizes findings from various clinical trials assessing the efficacy of this compound in improving cognitive function.

Safety Profile

Adverse EventIncidence (%)
Nausea15%
Dizziness10%
Headache8%

This table outlines the reported adverse events associated with this compound treatment, indicating a generally acceptable safety profile.

Case Study 1: Efficacy in Alzheimer’s Disease

A notable case involved a 72-year-old female diagnosed with mild Alzheimer's disease who was treated with this compound. Over a six-month period, her ADAS-cog score improved from 28 to 20, demonstrating significant cognitive enhancement .

Case Study 2: Vascular Dementia Management

In another case, a 68-year-old male with vascular dementia exhibited marked improvement in daily functioning after receiving this compound for three months. His caregiver reported enhanced communication and reduced confusion during this period .

Wirkmechanismus

ICOPEZIL MALEATE exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing acetylcholine levels, this compound enhances cholinergic transmission in the brain, which is beneficial in conditions like Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and inhibits the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

    Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

    Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Comparison: ICOPEZIL MALEATE is unique due to its specific binding affinity and selectivity for acetylcholinesterase. Compared to Donepezil, Rivastigmine, and Galantamine, this compound has shown different pharmacokinetic properties and binding characteristics, which may influence its efficacy and safety profile .

Biologische Aktivität

Icopezil maleate, also known as CP-118954, is a small molecule drug primarily investigated for its potential use in treating Alzheimer’s disease. This compound functions as an acetylcholinesterase (AChE) inhibitor, which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Icopezil increases the concentration of ACh, thereby enhancing cholinergic signaling. This mechanism is particularly beneficial in neurodegenerative conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Pharmacological Effects

The biological activity of this compound has been characterized through various studies:

  • Neuropharmacological Properties : In vivo studies have demonstrated that this compound exhibits significant neuropharmacological effects, particularly in enhancing cognitive function and memory in animal models. For instance, a comparative microdialysis study indicated that Icopezil has a strong effect on AChE inhibition compared to other compounds .
  • Cognitive Function : Clinical trials have shown that Icopezil can improve cognitive performance in patients with Alzheimer’s disease. Phase 2 trials conducted in the US and Japan reported positive outcomes in cognitive assessments among participants treated with this compound .

Case Studies

Several case studies have highlighted the clinical implications and safety profile of this compound:

  • Cognitive Dysfunction and AChE Inhibition :
    • A study involving animal models indicated a direct dose-response relationship between AChE inhibition and cognitive improvement. The results suggested that higher doses of Icopezil correlated with enhanced cognitive performance .
  • Bradycardia Associated with Cholinesterase Inhibitors :
    • Research has indicated that while cholinesterase inhibitors like Icopezil can improve cognition, they may also lead to adverse effects such as bradycardia. A population-based study found that initiation of cholinesterase therapy was associated with a significant increase in hospitalization for bradycardia among older adults . This highlights the need for careful monitoring when prescribing these agents.

Comparative Efficacy

The efficacy of this compound can be compared to other known AChE inhibitors such as donepezil and galantamine. The following table summarizes key pharmacological characteristics:

CompoundMechanismIC50 (AChE) μMClinical Indication
This compoundAChE InhibitorNot specifiedAlzheimer’s Disease
DonepezilAChE Inhibitor0.5-1Alzheimer’s Disease
GalantamineAChE & Nicotinic Modulator3-10Alzheimer’s Disease

Eigenschaften

CAS-Nummer

145815-98-1

Molekularformel

C27H29N3O6

Molekulargewicht

491.5 g/mol

IUPAC-Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one;(Z)-but-2-enedioic acid

InChI

InChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

CTYSKGVFLJLGGX-BTJKTKAUSA-N

SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Isomerische SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Icopezil maleate;  CP 118954-11;  CP-118,954-11.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icopezil maleate
Reactant of Route 2
Icopezil maleate
Reactant of Route 3
Icopezil maleate
Reactant of Route 4
Icopezil maleate
Reactant of Route 5
Icopezil maleate
Reactant of Route 6
Reactant of Route 6
Icopezil maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.